molecular formula C15H16FN3S B4134885 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione

3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione

Cat. No.: B4134885
M. Wt: 289.4 g/mol
InChI Key: VNYIRMCDZIGSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione, also known as FLT-5, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FLT-5 is a heterocyclic compound that contains a triazatricyclo ring system and a thione group.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation, bacterial growth, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound also inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and cell division. Additionally, this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, antibacterial activity, and anti-inflammatory effects. This compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. This compound has also been found to inhibit the growth of bacterial cells by inhibiting the activity of bacterial enzymes involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various conditions and can be easily synthesized in the lab. This compound is also soluble in various solvents, which makes it easy to use in various assays. Additionally, this compound has low toxicity, which makes it safe to use in lab experiments. However, this compound has some limitations, including its limited availability and high cost. This compound is not readily available in the market, and its synthesis requires specialized equipment and expertise, which can make it expensive.

Future Directions

There are several future directions for 3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione research, including its application in drug development, its potential as a therapeutic agent for various diseases, and its use in nanotechnology. This compound has shown promising results in various scientific research applications, and its potential as a drug candidate for cancer and bacterial infections needs to be explored further. This compound can also be used in nanotechnology, where it can be used as a building block for the synthesis of various nanostructures. Additionally, the synthesis of this compound analogs and derivatives can be explored to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has potential applications in cancer treatment, antibacterial activity, and anti-inflammatory effects. This compound inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, bacterial growth, and inflammation. This compound has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound research has several future directions, including its application in drug development, its potential as a therapeutic agent for various diseases, and its use in nanotechnology.

Scientific Research Applications

3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has shown promising results in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3S/c16-11-3-1-2-10(8-11)13-14-12(17-15(20)18-13)9-4-6-19(14)7-5-9/h1-3,8-9,13H,4-7H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYIRMCDZIGSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Reactant of Route 2
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Reactant of Route 3
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Reactant of Route 4
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Reactant of Route 5
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
Reactant of Route 6
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione

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